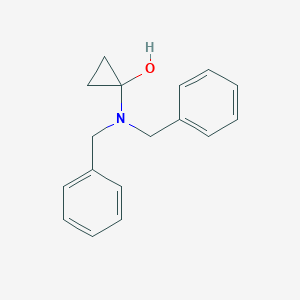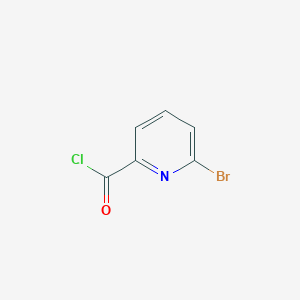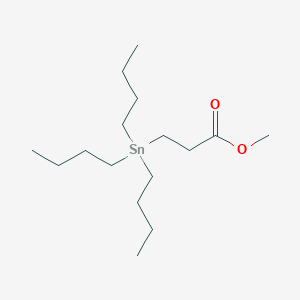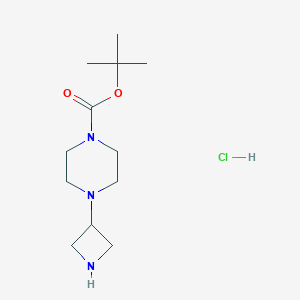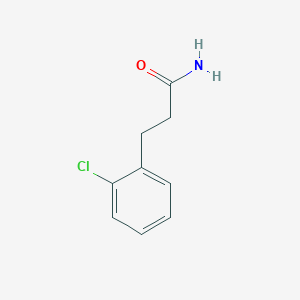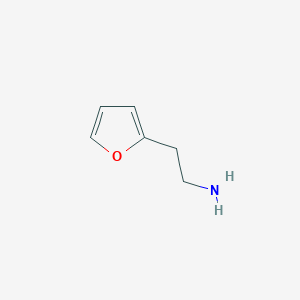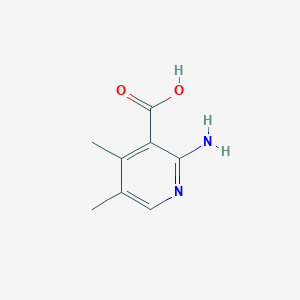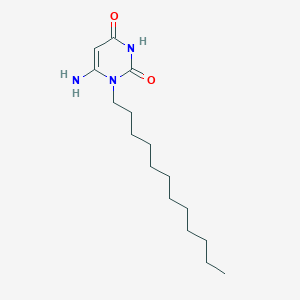
6-Amino-1-dodecylpyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-1-dodecylpyrimidine-2,4-dione (ADPY) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. ADPY is a pyrimidine derivative that has a long alkyl chain attached to its amino group. This unique structure makes it an excellent candidate for use in biological research and drug development.
Mechanism Of Action
The exact mechanism of action of 6-Amino-1-dodecylpyrimidine-2,4-dione is not fully understood. However, studies have shown that it can disrupt bacterial and fungal cell membranes, leading to cell death. It has also been suggested that 6-Amino-1-dodecylpyrimidine-2,4-dione may interfere with the DNA replication process in bacteria and fungi.
Biochemical And Physiological Effects
6-Amino-1-dodecylpyrimidine-2,4-dione has been shown to have a low toxicity profile, making it a safe candidate for use in biological research. It has been shown to have a high affinity for bacterial and fungal membranes, leading to its potential use as an antimicrobial agent. 6-Amino-1-dodecylpyrimidine-2,4-dione has also been shown to have a fluorescent property, making it a useful tool for imaging biological systems.
Advantages And Limitations For Lab Experiments
6-Amino-1-dodecylpyrimidine-2,4-dione has several advantages for use in lab experiments. It is a synthetic compound, making it readily available and easy to produce. It has a low toxicity profile, making it safe for use in biological research. However, 6-Amino-1-dodecylpyrimidine-2,4-dione has some limitations. It has limited solubility in water, making it difficult to work with in aqueous solutions. It also has a short half-life, limiting its effectiveness in long-term studies.
Future Directions
There are several future directions for the use of 6-Amino-1-dodecylpyrimidine-2,4-dione in scientific research. One potential application is the development of new antibiotics and antifungal agents. 6-Amino-1-dodecylpyrimidine-2,4-dione has also been investigated for its potential use as a fluorescent probe for imaging biological systems. Further research is needed to fully understand the mechanism of action of 6-Amino-1-dodecylpyrimidine-2,4-dione and to explore its potential applications in other fields of scientific research.
Synthesis Methods
6-Amino-1-dodecylpyrimidine-2,4-dione is synthesized by reacting 1-dodecanol with cyanoacetic acid followed by the addition of ammonia and subsequent hydrolysis. The reaction yields 6-Amino-1-dodecylpyrimidine-2,4-dione as a white solid with a high purity level.
Scientific Research Applications
6-Amino-1-dodecylpyrimidine-2,4-dione has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antibacterial and antifungal properties, making it a promising candidate for use in the development of new antibiotics and antifungal agents. 6-Amino-1-dodecylpyrimidine-2,4-dione has also been investigated for its potential use as a fluorescent probe for imaging biological systems.
properties
CAS RN |
137475-99-1 |
|---|---|
Product Name |
6-Amino-1-dodecylpyrimidine-2,4-dione |
Molecular Formula |
C16H29N3O2 |
Molecular Weight |
295.42 g/mol |
IUPAC Name |
6-amino-1-dodecylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H29N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-19-14(17)13-15(20)18-16(19)21/h13H,2-12,17H2,1H3,(H,18,20,21) |
InChI Key |
BIIJFPAMHIDVAV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCN1C(=CC(=O)NC1=O)N |
Canonical SMILES |
CCCCCCCCCCCCN1C(=CC(=O)NC1=O)N |
synonyms |
6-Amino-1-dodecyl-2,4(1H,3H)-pyrimidinedione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



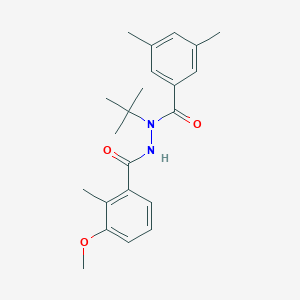
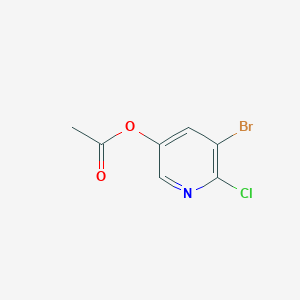
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B170006.png)
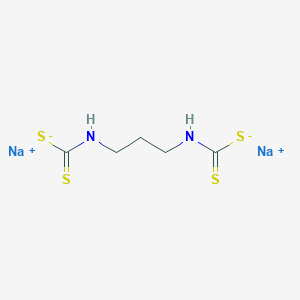
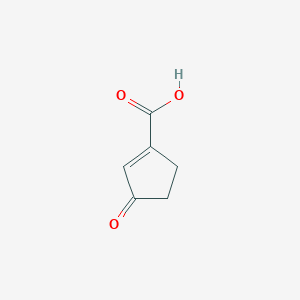
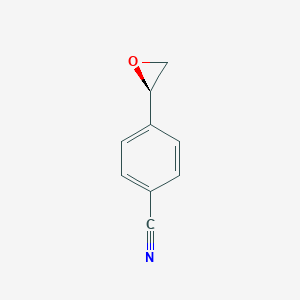
![2,4,5-Trichlorophenyl 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylate](/img/structure/B170016.png)
